![molecular formula C13H10N4O B14739363 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide CAS No. 6317-98-2](/img/structure/B14739363.png)
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide is an organic compound that belongs to the class of cyanoacetamides It features a cyano group (-CN) and an acetamide group (-CONH2) attached to a naphthalene ring via a diazenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide typically involves the reaction of naphthylamine with cyanoacetic acid derivatives. One common method is the cyanoacetylation of naphthylamine using cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include the use of catalysts to enhance the reaction rate and yield. Solvent-free methods and microwave-assisted synthesis are also explored to reduce environmental impact and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The diazenyl group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide.
Major Products Formed
Substituted Derivatives: Various substituted cyanoacetamides.
Heterocyclic Compounds: Pyrroles, pyrazoles, and other nitrogen-containing heterocycles.
Reduced Derivatives: Amines and other reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe for studying enzyme interactions and as a precursor for bioactive molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide involves its interaction with biological targets through its functional groups. The cyano group can form hydrogen bonds and interact with nucleophilic sites on enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound’s ability to form heterocyclic structures also contributes to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the naphthalene and diazenyl groups.
2-Cyano-N-(2-morpholinoethyl)acetamide: A derivative with a morpholine ring, used in similar applications but with different solubility and reactivity profiles.
Uniqueness
2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide is unique due to its combination of a naphthalene ring and a diazenyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and bioactive molecules .
Eigenschaften
CAS-Nummer |
6317-98-2 |
|---|---|
Molekularformel |
C13H10N4O |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-cyano-2-(naphthalen-2-yldiazenyl)acetamide |
InChI |
InChI=1S/C13H10N4O/c14-8-12(13(15)18)17-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H2,15,18) |
InChI-Schlüssel |
WIQNAEHWUZLDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


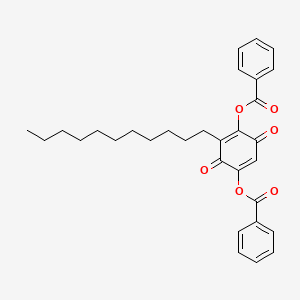
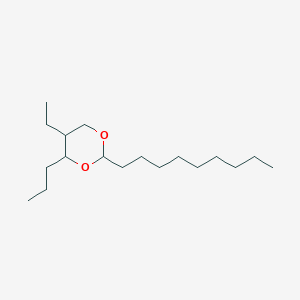
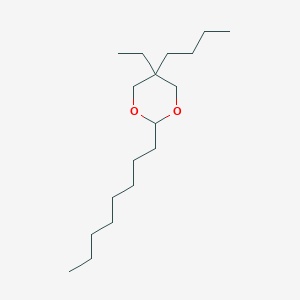
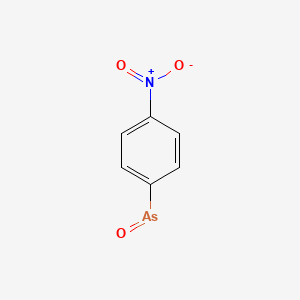

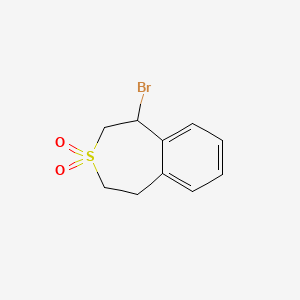
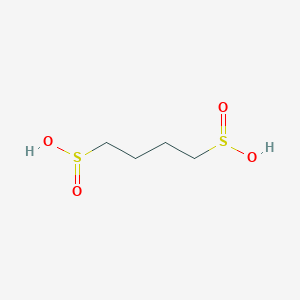
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
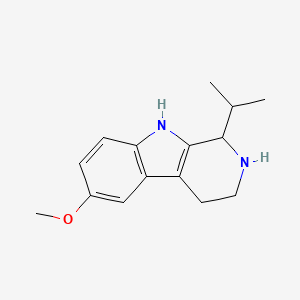
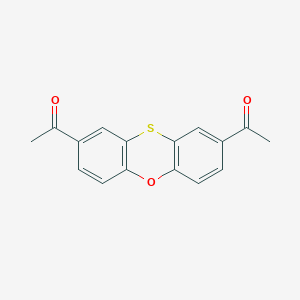
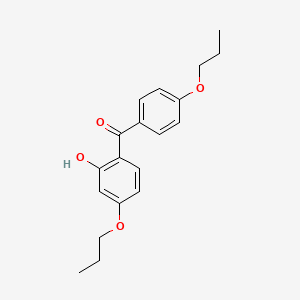
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)

![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
